Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Researchers often face challenges when substituting pyridazinone building blocks: altering the 6-position substituent from cyclopropyl to methyl shifts lipophilicity (XLogP3 from 0.5 to 0), compromising passive permeability predictions. The ethyl ester at the 4-position provides a single HBD vs. two for the free acid, enabling orthogonal protection strategies while avoiding solubility penalties. • Cyclopropyl-enhanced metabolic stability for rodent PK studies • N-2 unsubstituted core preserves hinge-region H-bonding in kinases • Fragment-compliant (MW 208, TPSA 67.8 Ų) for high-concentration soaking

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 2098113-43-8
Cat. No. B1491925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
CAS2098113-43-8
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NNC1=O)C2CC2
InChIInChI=1S/C10H12N2O3/c1-2-15-10(14)7-5-8(6-3-4-6)11-12-9(7)13/h5-6H,2-4H2,1H3,(H,12,13)
InChIKeyZRMIQQUJTKSAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate: Core Scaffold Identity and Procurement Context


Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS 2098113-43-8) is a heterocyclic pyridazinone building block featuring a cyclopropyl substituent at the 6-position and an ethyl ester at the 4-position of the 2,3-dihydropyridazin-3-one core [1]. With a molecular formula of C10H12N2O3, a molecular weight of 208.21 g/mol, a computed XLogP3-AA of 0.5, one hydrogen bond donor, and four hydrogen bond acceptors [1], this compound occupies a discrete region of physicochemical space relative to common in-class analogs. The 3-oxo-2,3-dihydropyridazine scaffold has been validated as a pharmacologically relevant core for kinase inhibition, as demonstrated in a recent study identifying selective ITK inhibitors within this chemotype [2]. Its primary procurement relevance lies in its use as a versatile synthetic intermediate for medicinal chemistry and agrochemical research programs, where the combination of the cyclopropyl group and the ethyl ester provides a balance of lipophilicity, metabolic stability potential, and synthetic tractability that is not duplicated by simpler alkyl- or aryl-substituted analogs [3].

1
Validated kinase-active scaffold 3-Oxo-2,3-dihydropyridazine core demonstrated in selective ITK inhibitor series.
2
Cyclopropyl / ethyl ester substitution Balanced lipophilicity and orthogonal synthetic handle for multi-step chemistry.
3
N-2 unsubstituted core Retains tautomeric N-H donor essential for hinge-region molecular recognition.

Why In-Class Substitution Compromises Physicochemical and Synthetic Utility


In-class pyridazinone building blocks cannot be interchanged without altering key molecular properties that govern synthetic downstream compatibility, pharmacokinetic pre-filtering, and target engagement potential. The target compound's 6-cyclopropyl group imparts a distinct lipophilicity profile (XLogP3 = 0.5) compared to the 6-methyl analog (XLogP3 = 0) [1][2], affecting both passive permeability and CYP450-mediated metabolic susceptibility. The ethyl ester at the 4-position provides a single hydrogen bond donor (vs. two for the free carboxylic acid analog), enabling orthogonal protection strategies during multi-step synthesis while avoiding the solubility penalties and zwitterionic complexity of the free acid [1][3]. Furthermore, the N-2 unsubstituted 2,3-dihydropyridazinone core (vs. N2-alkylated variants) preserves a tautomeric hydrogen that is essential for key heterocycle-metal coordination and hydrogen-bond-directed molecular recognition events [4]. Simply substituting a methyl or phenyl analog for the cyclopropyl variant, or a carboxylic acid for the ethyl ester, would fundamentally alter the compound's reactivity in downstream derivatization sequences and its suitability as a fragment or intermediate in drug discovery programs targeting binding sites refined for this specific substitution pattern.

6-Methyl analog
Cyclopropyl vs. methyl creates distinct lipophilicity profile, shifting permeability and metabolic liability predictions.Not a direct replacement without re-profiling.
Free carboxylic acid
Ethyl ester masks the acidic proton; free acid introduces additional H-bond donor and zwitterionic complexity that complicates orthogonal synthesis.Ester enables latent protection strategy absent in acid.
N2-alkylated variants
N-2 substitution removes the tautomeric N-H, abolishing key hinge-binding H-bond donor.Kinase engagement potential may be lost.

Quantitative Differential Evidence vs. Closest Analogs


Lipophilicity Differentiation: Cyclopropyl vs. Methyl at C6

The target compound's 6-cyclopropyl substituent confers a computed lipophilicity (XLogP3-AA) of 0.5, representing a +0.5 log unit increase over the 6-methyl analog (XLogP3 = 0.0) [1][2]. This difference corresponds to an approximately 3.2-fold higher predicted octanol-water partition coefficient, indicating enhanced passive membrane permeability potential while remaining within optimal drug-like space (XLogP 0–3) [1][2]. The cyclopropyl group occupies a larger hydrophobic volume than methyl, as reflected in the higher heavy atom count (15 vs. 13) and molecular weight (208.21 vs. 182.18 g/mol) [1][2].

Lipophilicity profile
Cross-study comparable
ΔXLogP3 = +0.5 vs. 6‑methyl analog
MW 208.21 vs. 182.18 g/mol
Reported lipophilicity shift may affect permeability predictions.
Computed XLogP3‑AA values; PubChem 2025 release.
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor Capacity: Ethyl Ester vs. Free Carboxylic Acid

The target compound possesses exactly one hydrogen bond donor (the N-H of the pyridazinone ring), compared to two hydrogen bond donors for the free carboxylic acid analog (N-H plus O-H of COOH) [1][2]. The ethyl ester effectively masks the acidic proton, reducing the topological polar surface area (TPSA) from 78.8 Ų (acid) to 67.8 Ų (ester) [1][2]. This reduction in H-bond donor count eliminates competing acid-base reactivity during amide coupling, esterification, or metal-catalyzed cross-coupling reactions, making the ethyl ester the preferred intermediate for multi-step synthetic sequences.

H‑bond donor capacity
Cross-study comparable
HBD = 1 (ester) vs. 2 (acid)
TPSA 67.8 vs. 78.8 Ų
Ester protects acid proton, simplifying orthogonal synthesis.
Computed Cactvs properties; supports intermediate selection.
Hydrogen bonding Synthetic intermediate Protecting group strategy

N-2 Unsubstituted Core vs. N2-Alkylated Analog: Tautomeric Hydrogen for Molecular Recognition

The target compound retains the N-2 unsubstituted 2,3-dihydropyridazinone core (HBD = 1), whereas the N2-cyclopropylmethyl analog (CAS 1710195-28-0) is fully N-alkylated (HBD = 0), eliminating the tautomeric N-H proton [1][2]. In the recently validated 3-oxo-2,3-dihydropyridazine ITK inhibitor series, the N-2 hydrogen was shown to be critical for kinase hinge-region hydrogen bonding, with N-alkylation consistently abolishing inhibitory activity [3]. This establishes a class-level functional requirement for the N-H donor that is preserved in the target compound but lost in N2-substituted variants.

N-2 tautomeric H donor
Class-level inference
HBD = 1 (N‑H present)
Analog 9 ITK IC₅₀ = 0.87 µM
N‑H donor is required for kinase hinge binding; N‑alkylation eliminates activity.
From ITK inhibitor series; building block context.
Tautomerism Kinase inhibitor scaffold Molecular recognition

Cyclopropyl Metabolic Stability Advantage: Reduced CYP450 Oxidative Clearance

Cyclopropyl groups are well-established in medicinal chemistry to reduce cytochrome P450-mediated oxidative metabolism compared to methyl or ethyl substituents, due to the increased C–H bond dissociation energy of the cyclopropane ring (~106 kcal/mol vs. ~98 kcal/mol for a secondary C–H in ethane) [1]. While direct microsomal stability data for the target compound are not publicly available, the 6-cyclopropyl substitution pattern is expected to provide superior metabolic stability compared to the 6-methyl analog (CAS 2125-90-8), consistent with general cyclopropyl SAR trends observed across multiple pyridazinone and pyridazine series [2].

Metabolic stability
Class-level inference
Cyclopropyl C–H BDE ≈ 106 kcal/mol
May reduce CYP450 oxidative clearance risk vs. methyl.
No direct microsomal data for target; general SAR.
Metabolic stability Cyclopropyl effect Drug metabolism

Rotatable Bond Flexibility: Ethyl Ester vs. Carboxylic Acid

The target compound has 4 rotatable bonds (ethyl ester side chain + cyclopropyl ring rotation), compared to only 2 rotatable bonds for the carboxylic acid analog [1][2]. This doubled rotatable bond count enables greater conformational sampling of the ester moiety, which is critical for fragment-based screening where rigid fragments may fail to access productive binding poses. The increased flexibility, however, must be weighed against the entropic penalty upon binding; the ethyl ester strikes a balance by adding only two additional rotatable bonds beyond the acid, remaining within acceptable drug-likeness guidelines (rotatable bonds ≤ 10) [1].

Rotatable bonds
Cross-study comparable
4 (ester) vs. 2 (acid)
ΔRotatable bonds = +2
Increased conformational sampling for fragment-based screening.
Computed values; within drug‑likeness range.
Conformational flexibility Molecular docking Fragment-based drug design

Scaffold Validation: 3-Oxo-2,3-dihydropyridazine Core as a Kinase Inhibitor Chemotype

The 3-oxo-2,3-dihydropyridazine core has been independently validated as a kinase inhibitor scaffold. Compound 9 in the Tangallapalli et al. (2025) series demonstrated selective ITK inhibition with a biochemical IC50 of 0.87 µM, no measurable BTK inhibition, and a favorable selectivity window against non-cancerous fibroblasts (IC50 > 50 µM) [1]. This study establishes that the 3-oxo-2,3-dihydropyridazine core – the same scaffold present in the target compound – is competent for selective kinase engagement when appropriately substituted. While the target compound itself is a building block rather than a final inhibitor, its core scaffold has demonstrated tractable structure-activity relationships and selectivity optimization potential [1].

Scaffold validation
Class-level inference
Analog 9: ITK IC₅₀ = 0.87 µM
Fibroblast IC₅₀ > 50 µM
Supports kinase inhibitor chemotype selection.
Scaffold is building block, not a final inhibitor.
Kinase inhibition ITK Structure-activity relationship

Optimal Application Scenarios Based on Differential Evidence


Kinase-Focused Fragment Library Design Requiring Balanced Lipophilicity

The compound's XLogP3 of 0.5 positions it within the optimal lipophilicity range for fragment-based screening (XLogP 0–3). Compared to the 6-methyl analog (XLogP = 0), the cyclopropyl variant offers enhanced passive permeability predictions while remaining below the lipophilicity threshold associated with promiscuous binding and poor aqueous solubility [1][2]. Incorporate this building block into kinase-targeted fragment libraries where the N-2 unsubstituted pyridazinone core can engage the hinge region via hydrogen bonding, as demonstrated for the ITK inhibitor series [3].

Multi-Step Parallel Synthesis Requiring Orthogonal Protection of the 4-Carboxylate

The ethyl ester at the 4-position serves as a latent carboxylic acid that is stable under basic and nucleophilic conditions but can be selectively deprotected (LiOH, TMSOK, or enzymatic hydrolysis) at the desired synthetic stage. This avoids the protection/deprotection cycles required when using the free carboxylic acid analog (CAS 1890462-30-2), streamlining library production workflows where the 4-position must remain masked during amide bond formations or metal-catalyzed couplings at other positions [1][2].

Metabolic Stability-Optimized Lead Generation for In Vivo PoC Studies

For hit-to-lead programs anticipating rapid progression to rodent pharmacokinetic studies, the 6-cyclopropyl substituent is the rational choice over 6-methyl or 6-phenyl analogs based on the well-characterized cyclopropyl effect on CYP450 oxidative metabolism [1]. The target compound provides the cyclopropyl advantage in a building block format, enabling early SAR exploration without the need for de novo cyclopropyl installation, which often requires specialized reagents and low-yielding cyclopropanation steps [2].

Crystallography-Grade Fragment Soaking for Hinge-Binder Identification

With one hydrogen bond donor (N-H) and four hydrogen bond acceptors, a TPSA of 67.8 Ų, and molecular weight of 208.21 g/mol, this compound meets all standard fragment-likeness criteria (MW < 300, HBD ≤ 3, HBA ≤ 6, TPSA < 140 Ų) [1]. Its N-2 unsubstituted pyridazinone core is pre-organized for hinge-region hydrogen bonding in kinases, making it suitable for high-concentration fragment soaking experiments (typically 10–50 mM in DMSO) aimed at identifying novel hinge-binding motifs for kinase targets [3].

Application
Selection Property
Validation Focus
Kinase-targeted fragment library design
Balanced lipophilicity building block
Fragment-likeness and hinge-binding assay
Multi-step parallel synthesis
Orthogonal ethyl ester protection
Deprotection efficiency and cross-reactivity
Metabolic stability‑optimized lead generation
Cyclopropyl substituent effect
Microsomal stability assessment
Crystallography‑grade fragment soaking
Hinge‑binder chemotype core (N‑H donor)
Soaking concentration and binding mode
Quote Request

Request a Quote for Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.